2,5-Difluoro-4-methoxypyrimidine

Descripción

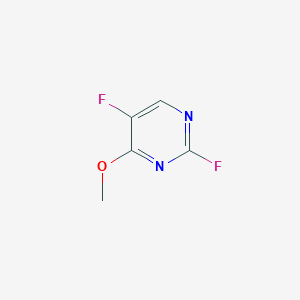

2,5-Difluoro-4-methoxypyrimidine is a fluorinated pyrimidine derivative characterized by fluorine substituents at positions 2 and 5, and a methoxy group at position 2. Pyrimidines are aromatic heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and ability to participate in hydrogen bonding. The fluorine atoms enhance electronegativity and metabolic stability, while the methoxy group modulates solubility and steric interactions. This compound is of particular interest in drug discovery, where fluorinated pyrimidines serve as kinase inhibitors, antiviral agents, or intermediates in synthesizing complex bioactive molecules .

Propiedades

Número CAS |

123038-80-2 |

|---|---|

Fórmula molecular |

C5H4F2N2O |

Peso molecular |

146.09 g/mol |

Nombre IUPAC |

2,5-difluoro-4-methoxypyrimidine |

InChI |

InChI=1S/C5H4F2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 |

Clave InChI |

RBVGYXLVZMEXBD-UHFFFAOYSA-N |

SMILES |

COC1=NC(=NC=C1F)F |

SMILES canónico |

COC1=NC(=NC=C1F)F |

Sinónimos |

Pyrimidine, 2,5-difluoro-4-methoxy- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Findings:

Electronic Effects: Fluorine substituents in this compound increase electronegativity compared to bromine/chlorine analogs (e.g., compound in ), favoring interactions with electron-rich biological targets. The thieno-fused pyrimidine in exhibits extended π-conjugation, enhancing planarity and binding affinity to kinases.

Solubility and Bioavailability :

- The methoxy group in this compound improves aqueous solubility relative to halogenated analogs (e.g., bromo/chloro derivatives in ).

- The acetamide side chain in further enhances solubility and oral bioavailability through hydrogen bonding.

Synthetic Complexity :

- Spirocyclic systems (e.g., ) require multistep syntheses, whereas this compound can be synthesized via direct halogenation/methoxylation of pyrimidine precursors .

Biological Activity: Fluorinated pyrimidines (e.g., this compound) are potent kinase inhibitors due to fluorine’s electronegativity and small atomic radius. Thieno-pyrimidines () show superior anticancer activity in vitro, attributed to their fused-ring rigidity and metabolic stability.

Research Implications and Gaps

Future studies should:

- Quantify its solubility and logP values relative to analogs.

- Explore its efficacy in kinase inhibition assays compared to thieno-pyrimidine derivatives .

- Optimize synthetic routes using catalysts cited in and to improve scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.